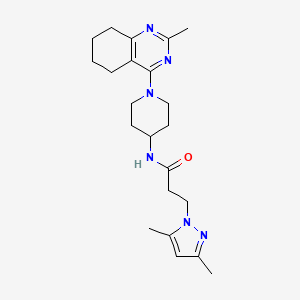
3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine, also known as 4-bromo-1,3-dimethyl-1H-pyrazol-5-yl-4H-1,2,4-triazol-4-amine, is an organic compound that has a wide range of scientific research applications. It is a colorless solid with a molecular weight of 267.14 g/mol and a melting point of 164-166°C. This compound is used in a variety of scientific research areas such as drug discovery, biochemistry, and pharmacology. In
作用机制
3-(3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-aminedimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine interacts with proteins and enzymes by forming hydrogen bonds and covalent bonds. The interaction between the compound and the proteins and enzymes is mediated by the formation of hydrogen bonds and covalent bonds. This interaction enables the compound to inhibit the activity of the proteins and enzymes, thus affecting their function.
Biochemical and Physiological Effects
3-(3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-aminedimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine has a wide range of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes involved in the biosynthesis of polyamines, which are important for cell growth and development. In addition, this compound has been found to be an effective inhibitor of the enzyme tyrosine kinase, which is involved in the regulation of cell proliferation and differentiation. It has also been shown to have anti-inflammatory and analgesic properties, as well as to possess antioxidant activity.
实验室实验的优点和局限性
The use of 3-(3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-aminedimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine in laboratory experiments has several advantages and limitations. One of the main advantages is that it is a relatively inexpensive compound that is easily synthesized in the laboratory. Additionally, this compound is stable and does not degrade over time, making it ideal for long-term experiments. However, the use of this compound in laboratory experiments is limited by its low solubility in water, which can make it difficult to work with in aqueous solutions. Another limitation is that the compound can be toxic if handled improperly.
未来方向
There are a number of potential future directions for research involving 3-(3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-aminedimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine. One of the most promising areas of research is the development of new drugs and therapies based on the compound's ability to interact with proteins and enzymes. Additionally, further research is needed to better understand the biochemical and physiological effects of this compound, as well as to investigate its potential applications in other areas of science. Finally, further research is needed to explore the potential of this compound as an inhibitor of enzymes involved in the biosynthesis of polyamines, as well as its potential to modulate cell signaling pathways.
合成方法
The synthesis of 3-(3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-aminedimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine is achieved through a three-step process. The first step involves the reaction of 3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-aminedimethyl-1H-pyrazol-5-yl bromide with 2-amino-1,2,4-triazol-3-thiol in an aqueous solution. This reaction produces a product that is then reacted with an aqueous solution of sodium hydroxide in the second step. The final step involves the reaction of the product with a solution of sodium bromide in acetic acid to produce the desired compound.
科学研究应用
3-(3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-aminedimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine has a wide range of scientific research applications. It is used in drug discovery due to its ability to interact with a variety of proteins and enzymes, making it a useful tool for drug development. It is also used in biochemistry and pharmacology, as it is able to interact with cell membranes and other cellular components. In addition, this compound is used as an inhibitor of enzymes involved in the biosynthesis of polyamines, which are important for cell growth and development.
属性
IUPAC Name |
3-(4-bromo-2,5-dimethylpyrazol-3-yl)-1,2,4-triazol-4-amine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H9BrN6/c1-4-5(8)6(13(2)12-4)7-11-10-3-14(7)9/h3H,9H2,1-2H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GXWYHNHPCMFYJI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=NN(C(=C1Br)C2=NN=CN2N)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H9BrN6 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
257.09 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
3-(4-bromo-1,3-dimethyl-1H-pyrazol-5-yl)-4H-1,2,4-triazol-4-amine | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![N-(4,5,6,7-tetrahydrobenzo[d]thiazol-2-yl)-6-((tetrahydrothiophen-3-yl)oxy)nicotinamide](/img/structure/B2787069.png)

![1-(5-(furan-2-yl)-3'-(4-methoxyphenyl)-1'-phenyl-3,4-dihydro-1'H,2H-[3,4'-bipyrazol]-2-yl)propan-1-one](/img/structure/B2787073.png)

![4-(5-(4-(2-chlorophenyl)piperazin-1-yl)-3H-[1,2,3]triazolo[4,5-d]pyrimidin-7-yl)morpholine](/img/structure/B2787078.png)





![3-[2-(4-phenylpiperazin-1-yl)ethyl]-2-sulfanylidene-1H-pyrido[2,3-d]pyrimidin-4-one](/img/no-structure.png)
